molecular formula C8H8F2O B1400455 3,5-Difluoro-4-methylbenzyl alcohol CAS No. 1783540-14-6

3,5-Difluoro-4-methylbenzyl alcohol

Cat. No.: B1400455
CAS No.: 1783540-14-6
M. Wt: 158.14 g/mol
InChI Key: VPZGPFNDJKYPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Fluorinated Benzyl (B1604629) Alcohols in Organic Chemistry

Fluorinated benzyl alcohols are a subclass of aromatic alcohols characterized by the presence of one or more fluorine atoms on the benzene (B151609) ring. These compounds serve as crucial intermediates in the synthesis of more complex molecules. researchgate.netorganic-chemistry.org Their unique properties, such as high hydrogen bond donor ability, low nucleophilicity, and high polarity, make them valuable in various organic transformations. researchgate.net The synthesis of fluorinated benzyl alcohols can be achieved through several methods, including the reduction of the corresponding benzaldehydes or benzoic acids, and the deoxyfluorination of diols.

The reactivity of the benzylic alcohol group, coupled with the electronic influence of the fluorine substituents, allows for a wide range of chemical modifications. This makes fluorinated benzyl alcohols attractive starting materials for the preparation of pharmaceuticals, agrochemicals, and advanced materials. alfa-chemistry.com

Significance of Fluorine Substitution in Aromatic Systems within Molecular Design

The substitution of hydrogen with fluorine in an aromatic system imparts a range of desirable properties, a strategy widely employed in drug design. tandfonline.com Fluorine's high electronegativity and small size allow it to act as a "super-hydrogen," leading to profound changes in a molecule's conformational preferences and electronic distribution. nih.gov

Key effects of fluorine substitution include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can enhance the in vivo half-life of a drug molecule.

Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.

Binding Affinity: The introduction of fluorine can alter the acidity or basicity of nearby functional groups, potentially leading to stronger and more specific interactions with biological targets.

Conformational Control: Fluorine atoms can influence the preferred conformation of a molecule through steric and electronic interactions, which can be crucial for optimal binding to a receptor or enzyme active site. nih.gov

These attributes underscore the strategic importance of incorporating fluorine into aromatic systems for the rational design of new and improved chemical entities. tandfonline.com

Research Landscape and Emerging Trends for 3,5-Difluoro-4-methylbenzyl Alcohol

While extensive research exists for a variety of fluorinated benzyl alcohols, the specific compound this compound (CAS Number 1783540-14-6) represents a more specialized area of investigation. sigmaaldrich.cn The current research landscape suggests that its primary role is as a key intermediate in the synthesis of more complex molecules, particularly for pharmaceutical applications.

Emerging trends point towards the use of specifically substituted fluorinated building blocks to fine-tune the properties of target molecules. The unique substitution pattern of this compound, with fluorine atoms meta to the hydroxymethyl group and a methyl group at the para position, offers a distinct electronic and steric profile that can be exploited in molecular design. Research into the synthesis and applications of its derivatives is an active area, driven by the continuous demand for novel fluorinated scaffolds in drug discovery.

Rationale for Comprehensive Investigation of this compound

A comprehensive investigation of this compound is warranted due to its potential as a valuable building block in several key areas:

Medicinal Chemistry: The combination of two fluorine atoms and a methyl group on the benzyl alcohol core provides a unique template for the synthesis of novel drug candidates. The fluorine atoms can enhance metabolic stability and binding affinity, while the methyl group can provide a point for further functionalization or influence steric interactions with biological targets.

Organic Synthesis: Understanding the reactivity and synthetic utility of this compound will enable the development of new synthetic methodologies and the efficient construction of complex fluorinated molecules.

Materials Science: Fluorinated aromatic compounds are known to impart desirable properties such as thermal stability and chemical resistance to polymers. Investigating the incorporation of this compound into new materials could lead to the development of advanced polymers with enhanced performance characteristics.

Given the proven track record of fluorinated compounds in various scientific disciplines, a thorough examination of the synthesis, properties, and potential applications of this compound is a logical and promising avenue for future research.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1783540-14-6C₈H₈F₂O158.15
3,5-Difluorobenzyl alcohol79538-20-8C₇H₆F₂O144.12 nih.gov
4-Methylbenzyl alcohol589-18-4C₈H₁₀O122.16 nih.gov
3,5-Difluoro-4-nitrobenzyl alcohol1123172-89-3C₇H₅F₂NO₃189.12 chemscene.com
3,5-Dihydroxybenzyl alcohol5007-47-6C₇H₈O₃140.14 nih.gov

Table 2: Spectroscopic Data of a Related Compound: 3,5-Difluorobenzyl alcohol

Spectroscopic TechniqueKey Data Points
¹H NMR Data available, indicating the presence of aromatic and alcohol protons. alfa-chemistry.com
¹³C NMR Data available, showing signals for the aromatic carbons and the benzylic carbon.
IR Spectroscopy Characteristic absorptions for O-H and C-F bonds are expected. alfa-chemistry.com
Mass Spectrometry Molecular ion peak corresponding to its molecular weight would be observed. alfa-chemistry.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-difluoro-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZGPFNDJKYPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,5 Difluoro 4 Methylbenzyl Alcohol

Conventional Synthetic Pathways

The established and most common methods for synthesizing 3,5-Difluoro-4-methylbenzyl alcohol are rooted in traditional organic chemistry transformations, such as the reduction of functional groups or the modification of aromatic precursors.

Reduction of Corresponding Carbonyl Precursors (e.g., aldehydes, esters)

A principal and direct route to this compound is through the reduction of its corresponding aldehyde, 3,5-difluoro-4-methylbenzaldehyde, or an ester derivative of 3,5-difluoro-4-methylbenzoic acid.

The conversion of benzaldehyde (B42025) derivatives to benzyl (B1604629) alcohols is a fundamental process in organic synthesis. A widely adopted method employs sodium borohydride (B1222165) (NaBH₄) in an alcohol-based solvent like methanol (B129727) or ethanol. This reaction is generally conducted at room temperature and is known for its high efficiency. For example, the reduction of various benzaldehyde derivatives using sodium borohydride in methanol has been shown to result in the complete formation of the corresponding benzyl alcohols with high purity after a straightforward workup. chemicalbook.com

Lithium aluminum hydride (LiAlH₄) is another potent reducing agent suitable for this purpose. pearson.combyjus.commasterorganicchemistry.comchemicalbook.comwikipedia.org LiAlH₄ is capable of reducing not only aldehydes and ketones but also carboxylic acids and their ester derivatives to primary alcohols. masterorganicchemistry.comwikipedia.org These reactions are typically carried out in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). Given the high reactivity of LiAlH₄, these reactions are often initiated at cooler temperatures, and a meticulous workup procedure is necessary to neutralize the excess reagent and resulting aluminum salts.

Catalytic hydrogenation presents another effective method for the reduction of 3,5-difluoro-4-methylbenzaldehyde. This technique involves the use of hydrogen gas (H₂) in the presence of a metallic catalyst, such as palladium on carbon (Pd/C) or a catalyst based on copper. For instance, a process utilizing a catalyst system of copper oxide and zinc oxide promoted by aluminum has been successfully used for the catalytic hydrogenation of aldehydes to their corresponding alcohols. This method can be performed under moderate pressure and temperature conditions, yielding high conversion rates and selectivity.

PrecursorReducing Agent/CatalystSolventTemperatureYield
3,5-Difluoro-4-methylbenzaldehydeSodium Borohydride (NaBH₄)MethanolRoom Temp.High (Typical)
3,5-Difluoro-4-methylbenzaldehydeLithium Aluminum Hydride (LiAlH₄)Diethyl Ether/THF0 °C to RTHigh (Typical)
Methyl 3,5-difluoro-4-methylbenzoateLithium Aluminum Hydride (LiAlH₄)Diethyl Ether/THFRefluxHigh (Typical)
3,5-Difluoro-4-methylbenzaldehydeH₂ / Pd/CEthanol/Ethyl AcetateRoom Temp.High (Typical)

Table 1: Representative Conditions for the Reduction of Carbonyl Precursors. This table is generated based on general procedures for similar substrates and represents typical conditions.

Approaches from Substituted Halogenated Aromatic Precursors

The synthesis of this compound can also be initiated from appropriately substituted halogenated aromatic compounds. A feasible starting material is 1-bromo-3,5-difluoro-4-methylbenzene. This precursor could be converted to the target alcohol via a Grignard reaction followed by a reaction with formaldehyde, or through a formylation reaction and subsequent reduction.

An alternative synthetic pathway can begin with 3,5-difluoro-4-methylaniline. This aniline (B41778) derivative can be transformed into the corresponding diazonium salt. While a Sandmeyer-type reaction could theoretically introduce a hydroxymethyl group, this is not a common approach. A more conventional route would involve the diazotization of the aniline followed by hydrolysis to the phenol, which would then necessitate additional steps to introduce the methyl and hydroxymethyl functionalities. A more direct, albeit multi-step, process starting from 3,5-difluoroaniline (B1215098) involves its conversion to 1-bromo-3,5-difluorobenzene, which can then be further functionalized.

Advanced and Specialized Synthetic Routes

More sophisticated synthetic strategies can provide benefits in terms of stereoselectivity or catalytic effectiveness.

Stereoselective Synthesis of Fluorinated Benzyl Alcohol Analogues

Although this compound is not a chiral molecule, the principles of stereoselective synthesis are vital when preparing chiral analogues of fluorinated benzyl alcohols. The asymmetric reduction of prochiral ketones is a prevalent strategy for producing enantiomerically enriched alcohols. This can be accomplished using chiral reducing agents or through catalytic asymmetric transfer hydrogenation. For example, the transfer hydrogenation of ketones and benzaldehyde derivatives to their corresponding alcohols has been achieved using a reusable palladium nanoparticle catalyst with ammonia (B1221849) borane (B79455) as the hydrogen source in an aqueous solution.

Catalytic Conversions and Chemo-Enzymatic Syntheses

Catalytic methods are at the vanguard of contemporary organic synthesis. For the creation of benzyl alcohols, catalytic transfer hydrogenation provides a milder and often more selective option compared to conventional metal hydride reductions.

Chemo-enzymatic synthesis merges the high selectivity of enzymes with the practicality of chemical reactions. In the preparation of benzyl alcohol derivatives, alcohol dehydrogenases (ADHs) can be utilized for the stereoselective reduction of the corresponding aldehydes or ketones. These enzymatic reductions frequently proceed with high enantioselectivity under mild reaction conditions.

Green Chemistry Principles in the Preparation of this compound

The tenets of green chemistry advocate for the design of chemical processes that are environmentally friendly. In the synthesis of this compound, several green strategies can be implemented.

The application of catalytic reduction methods, such as catalytic hydrogenation, is inherently more sustainable than stoichiometric reductions that use metal hydrides, as it minimizes waste and often utilizes milder conditions. The development of recyclable catalysts further bolsters the environmental credentials of these processes.

The choice of solvent is another crucial element of green chemistry. The use of water or other eco-friendly solvents in synthetic procedures is highly encouraged. For instance, the transfer hydrogenation of aldehydes can often be conducted in aqueous environments.

Moreover, electrochemical methods for synthesizing benzyl alcohol derivatives are gaining traction as a sustainable alternative. These techniques employ electricity as a "clean" reagent to facilitate the reaction, frequently under mild conditions and with high selectivity.

Green Chemistry PrincipleApplication in Synthesis of this compound
Atom EconomyCatalytic hydrogenation exhibits higher atom economy compared to stoichiometric reductions.
Use of CatalysisEmploying reusable catalysts like Pd/C or enzymatic catalysts such as alcohol dehydrogenases (ADHs).
Benign SolventsUtilizing water or other green solvents in reduction or catalytic reactions.
Energy EfficiencyConducting reactions at ambient temperature and pressure whenever feasible.
Renewable FeedstocksWhile not directly applicable to this specific synthesis, this is a broader objective of green chemistry.

Table 2: Application of Green Chemistry Principles. This table illustrates how green chemistry principles can be incorporated into the synthesis of the target compound.

Environmentally Benign Reagents and Solvents

The pursuit of green chemistry in pharmaceutical and chemical synthesis emphasizes the use of reagents and solvents that are non-toxic, renewable, and have a minimal environmental footprint. In the context of reducing 3,5-Difluoro-4-methylbenzaldehyde to this compound, several options align with these principles.

A common and effective method for the reduction of aldehydes is the use of sodium borohydride (NaBH₄). This reagent is preferred over others like lithium aluminum hydride (LiAlH₄) because it is less reactive, stable in air, and can be used in protic solvents such as methanol or ethanol, which are considered greener than many aprotic solvents. chemicalbook.com The reaction with sodium borohydride is typically performed at room temperature and gives a quantitative yield of the corresponding alcohol. chemicalbook.com The work-up procedure is also relatively simple, often involving just quenching with water and extraction of the product.

Catalytic hydrogenation represents another environmentally benign pathway. This process involves hydrogen gas (H₂) and a metal catalyst (e.g., Palladium, Platinum, or Nickel). Catalytic reactions are inherently green as the catalyst is used in small amounts and can often be recovered and reused. primescholars.com This method produces water as the only stoichiometric byproduct, significantly reducing waste.

Recent advancements in green chemistry have also highlighted the use of iron catalysts, such as iron(II) or iron(III) chloride, for reactions involving benzyl alcohols. acs.orgnih.govresearchgate.net These iron salts are inexpensive, abundant, and have low toxicity. Furthermore, the use of green solvents like propylene (B89431) carbonate, which is biodegradable and recyclable, in conjunction with such catalysts presents a highly sustainable synthetic route. acs.orgnih.govresearchgate.net

Below is a table summarizing potential environmentally benign reagents for the synthesis of this compound.

Reagent/CatalystSolventAdvantages
Sodium Borohydride (NaBH₄)Methanol, EthanolMild conditions, high yield, safer than LiAlH₄, greener solvents. chemicalbook.com
H₂ / Palladium on Carbon (Pd/C)Ethanol, Ethyl AcetateHigh atom economy, water as the only byproduct, catalyst can be recycled. primescholars.com
Iron(III) Chloride (FeCl₃)Propylene CarbonateInexpensive and low-toxicity catalyst, green and recyclable solvent. acs.orgnih.gov

Atom-Economy and Step-Economy Considerations in Synthesis

Atom economy and step economy are core principles of green chemistry that measure the efficiency of a synthetic process. Atom economy calculates the proportion of reactant atoms that are incorporated into the final desired product, while step economy favors syntheses with the fewest possible steps, reducing waste, energy consumption, and cost. primescholars.comrsc.org

Step Economy:

The reduction of 3,5-Difluoro-4-methylbenzaldehyde to this compound is a one-step synthesis. This high degree of step economy is advantageous as it simplifies the process, minimizes the potential for yield loss between steps, and reduces the need for intermediate purification procedures. Industrial processes often co-produce substituted benzyl alcohols, benzaldehydes, and benzoic acids from substituted toluenes to maximize efficiency, though this can involve more complex separation steps. patsnap.com

Atom Economy:

The atom economy of a reaction is a theoretical measure of its efficiency. It is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the reduction of 3,5-Difluoro-4-methylbenzaldehyde using sodium borohydride, the balanced reaction is:

4 C₈H₆F₂O + NaBH₄ + 4 H₂O → 4 C₈H₈F₂O + NaB(OH)₄

Let's analyze the atom economy for this transformation.

CompoundFormulaMolecular Weight ( g/mol )
Desired Product
This compoundC₈H₈F₂O158.15
Reactants
3,5-Difluoro-4-methylbenzaldehydeC₈H₆F₂O156.13
Sodium BorohydrideNaBH₄37.83
Water (in workup)H₂O18.02

Calculation based on the stoichiometry for one mole of product: Reactants per mole of alcohol: 1 mole of aldehyde, 0.25 moles of NaBH₄, 1 mole of H₂O (for quenching).

Sum of Reactant Masses = (1 * 156.13) + (0.25 * 37.83) + (1 * 18.02) = 156.13 + 9.46 + 18.02 = 183.61 g

% Atom Economy = (158.15 / 183.61) x 100 ≈ 86.1%

In contrast, catalytic hydrogenation of the aldehyde with H₂ offers a superior atom economy:

C₈H₆F₂O + H₂ → C₈H₈F₂O

CompoundFormulaMolecular Weight ( g/mol )
Desired Product
This compoundC₈H₈F₂O158.15
Reactants
3,5-Difluoro-4-methylbenzaldehydeC₈H₆F₂O156.13
HydrogenH₂2.02

Sum of Reactant Masses = 156.13 + 2.02 = 158.15 g

% Atom Economy = (158.15 / 158.15) x 100 = 100%

This calculation demonstrates that, while both methods are step-economical, catalytic hydrogenation is significantly more atom-economical, as all atoms from the reactants are incorporated into the final product, producing no byproducts in the ideal reaction. primescholars.com

Chemical Reactivity and Transformation of 3,5 Difluoro 4 Methylbenzyl Alcohol

Reactions Involving the Primary Alcohol Functionality

The hydroxyl group is a versatile handle for a wide range of chemical modifications, allowing for its conversion into other important functional groups.

The primary alcohol moiety of 3,5-Difluoro-4-methylbenzyl alcohol can be selectively oxidized to yield either the corresponding aldehyde, 3,5-Difluoro-4-methylbenzaldehyde, or the carboxylic acid, 3,5-Difluoro-4-methylbenzoic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the specific reaction conditions employed.

Milder oxidizing agents are typically used for the synthesis of the aldehyde to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate organic solvent like dichloromethane (B109758) (DCM).

For the preparation of 3,5-Difluoro-4-methylbenzoic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution, or Jones reagent (chromium trioxide in sulfuric acid and acetone) can effectively drive the oxidation past the aldehyde stage to the carboxylic acid.

ProductReagent(s)Typical Conditions
3,5-Difluoro-4-methylbenzaldehydePyridinium chlorochromate (PCC)Dichloromethane (DCM), Room Temperature
3,5-Difluoro-4-methylbenzoic acidPotassium permanganate (KMnO₄)Aqueous base (e.g., NaOH), Heat

The hydroxyl group of this compound readily undergoes esterification when reacted with carboxylic acids, acid chlorides, or acid anhydrides. The classic Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis (e.g., sulfuric acid), can be used to form the corresponding ester. Alternatively, for higher yields and milder conditions, reaction with a more reactive acyl halide (like an acetyl chloride) in the presence of a non-nucleophilic base (such as pyridine (B92270) or triethylamine) is often preferred.

Etherification can be achieved through methods like the Williamson ether synthesis. This involves first deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide) to form the desired ether.

Reaction TypeReactantsCatalyst/BaseProduct Class
EsterificationCarboxylic AcidAcid (e.g., H₂SO₄)Ester
EsterificationAcyl HalideBase (e.g., Pyridine)Ester
EtherificationAlkyl HalideStrong Base (e.g., NaH)Ether

Replacing the hydroxyl group of a benzyl (B1604629) alcohol is a key strategy for introducing other functionalities. Dehydroxylative functionalization reactions allow for the conversion of the C-O bond to a C-X bond (where X can be a halogen, hydrogen, or other groups).

A common first step is the conversion of the alcohol to a better leaving group, such as a tosylate or a mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base. The resulting intermediate is then highly susceptible to nucleophilic substitution.

For direct conversion to a benzyl halide, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for producing 3,5-difluoro-4-methylbenzyl chloride or bromide, respectively. These benzylic halides are valuable synthetic intermediates themselves.

Carbon-Carbon Bond Forming Reactions

Cross-Coupling Reactions at the Benzylic Position

No studies detailing the direct or indirect cross-coupling of this compound have been found. Typically, for a benzyl alcohol to participate in cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling, the hydroxyl group needs to be converted into a better leaving group, such as a halide (bromide or chloride) or a tosylate. A search for the reactivity of the corresponding halides, 3,5-Difluoro-4-methylbenzyl bromide and 3,5-Difluoro-4-methylbenzyl chloride , also did not yield any specific examples of their use in cross-coupling reactions. While general methods for the cross-coupling of benzylic alcohols and their derivatives are well-established, specific applications to the 3,5-difluoro-4-methyl substituted scaffold are not documented in the available literature.

Radical Functionalization of Fluorinated Aromatic Alcohols

Similarly, a detailed search for the radical functionalization of this compound did not yield any specific examples. Methodologies for the radical functionalization of alcohols, including those initiated by photoredox catalysis or using reagents like Selectfluor, have been developed. These reactions often target the α-C-H bond of the alcohol. However, no literature could be found that applies these methods specifically to this compound. The influence of the fluorine and methyl substituents on the aromatic ring on such radical processes for this particular molecule remains unexplored in the reviewed scientific literature.

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3,5-difluoro-4-methylbenzyl alcohol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the atomic connectivity and chemical environment.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the hydroxyl proton, and the methyl protons. The chemical shifts and coupling patterns would be influenced by the presence of the electron-withdrawing fluorine atoms and the electron-donating methyl group.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
Ar-H~7.0-7.3Triplet or Doublet of doubletsJ(H,F)
-CH₂-~4.6Singlet or DoubletJ(H,H) if coupled to OH
-OHVariableSinglet (broad)-
-CH₃~2.1-2.3TripletJ(H,F)

Carbon-13 (¹³C) NMR Investigations

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon signals will be split by the attached fluorine atoms, providing valuable connectivity information.

Expected ¹³C NMR Data:

CarbonExpected Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
C-F~160-165Doublet¹J(C,F)
C-CH₂OH~135-140Triplet³J(C,F)
C-CH₃~120-125Triplet²J(C,F)
C-H~110-115Doublet²J(C,F)
-CH₂OH~64Singlet-
-CH₃~14-16Triplet³J(C,F)

Fluorine-19 (¹⁹F) NMR Applications for Fluorine Environment Analysis

¹⁹F NMR is a powerful technique for directly observing the fluorine atoms. In this compound, the two fluorine atoms are chemically equivalent and are expected to give a single signal. The chemical shift will be indicative of the electronic environment around the fluorine nuclei.

Expected ¹⁹F NMR Data:

FluorineExpected Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
Ar-F~ -110 to -115Singlet or complex multiplet-

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of 2D NMR experiments would be employed. These would include:

COSY (Correlation Spectroscopy): To establish proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons, which is crucial for assigning quaternary carbons and confirming the substitution pattern on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR, provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of this compound would show characteristic absorption bands for the hydroxyl, aromatic C-H, C-F, and C-O bonds.

Expected FT-IR Data:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200-3600Strong, broad
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-3000Medium
C=C stretch (aromatic)1580-1650Medium-Strong
C-F stretch1100-1300Strong
C-O stretch (alcohol)1000-1260Strong

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular vibrations of a compound, offering insights into its chemical structure and bonding. stellarnet.usrenishaw.com The technique is based on the inelastic scattering of monochromatic light, usually from a laser, which interacts with the molecule's vibrational modes. stellarnet.us The resulting energy shifts in the scattered light produce a unique spectral fingerprint for the compound. stellarnet.us

For this compound, the Raman spectrum is expected to exhibit characteristic bands corresponding to its distinct functional groups. Light atoms and strong bonds result in high Raman shifts (higher wavenumbers), while heavy atoms and weaker bonds appear at lower shifts. renishaw.com Vibrations of specific molecular groups tend to appear in defined spectral regions. su.se For instance, stretching vibrations involving hydrogen are found at the highest wavenumbers (2800-3700 cm⁻¹). su.se

Key expected vibrational modes for this compound include:

O-H Stretch: A broad band typical for alcohols, resulting from the stretching of the hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the methyl (CH₃) and methylene (CH₂) groups are expected around 2900-3000 cm⁻¹. theaic.orguc.edu

Phenyl Ring Modes: The benzene (B151609) ring has characteristic stretching modes, often appearing in the 1400-1620 cm⁻¹ range. theaic.org A strong phenyl ring breathing mode is a notable feature in benzyl (B1604629) alcohol, appearing around 1002 cm⁻¹. researchgate.net

C-F Stretches: The carbon-fluorine bonds are strong, and their stretching vibrations are expected to produce intense bands. In fluorinated aromatic compounds, these vibrations can be complex but are typically observed in the 1100-1350 cm⁻¹ region.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond is also a characteristic feature. su.se

The precise positions of these bands provide a detailed structural map of the molecule. The analysis of these spectral features is crucial for confirming the molecular structure and understanding the electronic effects of the fluorine and methyl substituents on the benzyl alcohol framework.

Table 1: Predicted Raman Vibrational Modes for this compound

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Reference(s)
O-H StretchingAlcohol (-OH)3200 - 3600 (Broad) uc.edu
Aromatic C-H StretchingPhenyl Ring3000 - 3100 su.setheaic.org
Aliphatic C-H Stretching-CH₃, -CH₂-2850 - 3000 theaic.orguc.edu
Phenyl Ring C-C StretchingPhenyl Ring1400 - 1620 theaic.org
C-F StretchingAryl-Fluoride1100 - 1350 umich.edu
Phenyl Ring BreathingPhenyl Ring~1000 renishaw.comresearchgate.net
C-O StretchingAlcohol (C-OH)1000 - 1200 su.se

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of organic compounds. researchgate.net High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, allowing for the determination of its elemental formula, while the analysis of fragmentation patterns gives clues about the molecule's structural components. pnnl.gov

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This precision allows for the determination of a molecule's elemental formula from its exact mass. pnnl.gov Instruments like Fourier transform ion cyclotron resonance (FTICR) mass spectrometers offer the highest achievable mass resolution and accuracy, making them invaluable for analyzing complex organic molecules. pnnl.gov

For this compound, the chemical formula is C₈H₈F₂O. HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. The ability of HRMS to provide mass measurements with accuracy typically within ±3 ppm is crucial for unequivocally confirming the elemental formula of novel or synthesized compounds. nih.gov This is particularly useful for fluorinated compounds, where fluorine's presence can be confirmed through precise mass determination. acs.org

Table 2: Exact Mass Data for this compound

Compound NameChemical FormulaMonoisotopic Mass (Da)TechniqueReference(s)
This compoundC₈H₈F₂O158.05430High-Resolution Mass Spectrometry (HRMS) pnnl.govnih.gov

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, after ionization, the molecular ion (parent ion) can break down into smaller, charged fragments. This process, known as fragmentation, is influenced by factors like bond strength and the stability of the resulting ions. researchgate.net The resulting pattern of fragments provides a "fingerprint" that is highly useful for structural elucidation. researchgate.net

Alcohols, particularly benzyl alcohols, undergo characteristic fragmentation pathways. ucalgary.ca Common fragmentation patterns for alcohols include alpha-cleavage and dehydration (loss of a water molecule). chromatographyonline.com For this compound (molecular weight ≈ 158.14 g/mol ), the following fragmentation patterns are predicted:

Molecular Ion (M⁺): The peak corresponding to the intact molecule after ionization, at m/z ≈ 158.

Alpha-Cleavage: Cleavage of the bond between the aromatic ring and the -CH₂OH group is less common for benzyl alcohols. More typical is the loss of the hydroxyl radical (•OH) to form a stable benzylic cation. Loss of •OH (mass 17) would yield a fragment at m/z 141. ucalgary.ca

Dehydration (Loss of H₂O): Elimination of a water molecule (mass 18) from the molecular ion is a common pathway for alcohols, which would result in a fragment ion at m/z 140. chromatographyonline.com

Loss of CH₂OH: Cleavage of the C-C bond can lead to the loss of the hydroxymethyl group (•CH₂OH, mass 31), resulting in a fluorinated toluene-derived cation at m/z 127. ucalgary.ca

Analysis of these characteristic fragments allows chemists to piece together the structure of the parent molecule.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Predicted)Lost FragmentIdentity of Fragment IonFragmentation PathwayReference(s)
158-[C₈H₈F₂O]⁺• (Molecular Ion)Ionization ucalgary.ca
141•OH[C₈H₇F₂]⁺ (Difluoro-methylbenzyl cation)Alpha-Cleavage ucalgary.ca
140H₂O[C₈H₆F₂]⁺• (Difluoro-methylstyrene radical cation)Dehydration chromatographyonline.com
127•CH₂OH[C₇H₅F₂]⁺ (Difluoro-tolyl cation)C-C Bond Cleavage ucalgary.ca

X-ray Crystallography of this compound Derivatives

For complex organic molecules like derivatives of this compound, X-ray crystallography provides unambiguous structural proof. It can be used to visualize the precise interactions between a ligand and a receptor, making it a powerful tool in structure-based drug design. nih.gov The resulting structural model can reveal subtle conformational details and intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. vensel.org

While the technique is exceptionally powerful, it is contingent upon the ability to grow a high-quality single crystal of the compound or a suitable derivative. The synthesis of derivatives, such as esters or other adducts, is a common strategy to obtain crystals suitable for X-ray diffraction analysis. Although a powerful tool for absolute structure elucidation, a search of publicly available crystallographic databases did not yield specific structural data for derivatives of this compound. However, the application of this technique would be the gold standard for confirming its detailed molecular architecture. acs.org

Computational Chemistry and Theoretical Studies of 3,5 Difluoro 4 Methylbenzyl Alcohol

Quantum Chemical Calculations

Quantum chemical calculations are at the core of modern computational chemistry, allowing for the Schrödinger equation to be solved in an approximate manner for complex molecules. These calculations can predict a wide range of properties with high accuracy.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the optimized ground-state geometry and electronic properties of organic molecules. A typical DFT calculation for 3,5-Difluoro-4-methylbenzyl alcohol would involve a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which provides a good description of electron correlation and polarization.

The primary output of such a calculation is the molecule's minimum energy structure. This provides precise data on bond lengths, bond angles, and dihedral angles. The presence of two fluorine atoms ortho to the methyl group and meta to the hydroxymethyl group creates a unique electronic environment that influences the aromatic ring's geometry, likely causing minor deviations from a perfect hexagonal shape.

Illustrative Geometric Parameters: The following table presents expected values for the key geometric parameters of this compound, based on DFT calculations of similar structures.

ParameterBond/AngleExpected Value
Bond Lengths C-F~1.35 Å
C-O (hydroxyl)~1.43 Å
C-C (aromatic)~1.39 - 1.41 Å
C-C (ring-CH₂)~1.51 Å
C-C (ring-CH₃)~1.52 Å
Bond Angles C-C-F~118-120°
F-C-C-F~117-119°
C-O-H~109°

This is an interactive data table. You can sort and filter the data.

For situations requiring even greater accuracy, particularly for electronic properties and reaction energetics, ab initio (from first principles) methods are employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), provide a more rigorous treatment of electron correlation than standard DFT functionals. While computationally expensive, these methods serve as a benchmark for validating DFT results and are used for calculating properties where high precision is paramount. For this compound, these methods would be ideal for calculating precise ionization potentials, electron affinities, and the energies of different conformational isomers.

Molecular Descriptors and Reactivity Analysis

Beyond simple structure, computational methods can generate a variety of molecular descriptors that help in rationalizing and predicting a molecule's chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

In a study on the related 3,5-dimethylbenzyl alcohol, theoretical analysis helped to rationalize reaction pathways by identifying reactive sites based on orbital analysis. mdpi.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the π-system of the aromatic ring, while the LUMO would likely be distributed over the ring and the antibonding σ* orbitals associated with the C-F bonds. The electron-withdrawing fluorine atoms would lower the energy of both the HOMO and LUMO compared to unsubstituted benzyl (B1604629) alcohol.

Illustrative FMO Properties:

PropertyDescriptionExpected Value (eV)Implication
E(HOMO) Highest Occupied Molecular Orbital Energy~ -9.0 to -9.5Moderate electron-donating ability
E(LUMO) Lowest Unoccupied Molecular Orbital Energy~ -0.5 to -1.0Moderate electron-accepting ability
ΔE (Gap) HOMO-LUMO Energy Gap~ 8.0 to 9.0High kinetic stability

This is an interactive data table. You can sort and filter the data.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with colors indicating the nature of the electrostatic potential.

Red/Yellow Regions: Indicate negative potential (electron-rich), attractive to electrophiles. For this compound, these regions would be concentrated around the highly electronegative fluorine and oxygen atoms.

Blue Regions: Indicate positive potential (electron-poor), attractive to nucleophiles. These would be found around the acidic hydroxyl hydrogen and the hydrogens of the methyl and methylene (B1212753) groups.

Analysis of Mulliken or Natural Bond Orbital (NBO) atomic charges quantifies this distribution. The fluorine and oxygen atoms would carry significant partial negative charges, while the carbon atoms bonded to them, along with the hydroxyl hydrogen, would bear partial positive charges. This charge distribution is fundamental to understanding the molecule's dipole moment and its interactions with other polar molecules.

Conformational Analysis and Intermolecular Interactions

The flexibility of the hydroxymethyl group allows for different spatial orientations, or conformations. The two main degrees of freedom are the rotation around the C(aryl)-CH₂ bond and the rotation of the hydroxyl group around the CH₂-OH bond. Theoretical studies on benzyl alcohol itself have shown that different conformers (e.g., planar vs. gauche) can exist with small energy differences. researchgate.netcolostate.edu A potential energy surface scan using DFT would reveal the lowest energy conformer of this compound, which is likely influenced by subtle steric and electronic interactions, such as potential weak intramolecular hydrogen bonding between the hydroxyl group and an adjacent fluorine atom.

Solvent Effects and Reaction Mechanism Simulations of this compound

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at a molecular level. For a compound like this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms and understanding the profound influence of solvents on reactivity and selectivity. While specific computational studies on this compound are not extensively available in public literature, the principles and methodologies can be understood from studies on analogous substituted benzyl alcohols and fluorinated compounds.

Theoretical investigations into the reaction mechanisms of benzyl alcohols often focus on key transformations such as oxidation, substitution, and elimination reactions. nih.govresearchgate.netyoutube.com For instance, the oxidation of benzyl alcohols to the corresponding aldehydes and carboxylic acids is a fundamentally important reaction. nih.govresearchgate.net Computational simulations can map out the potential energy surface of such a reaction, identifying transition states and intermediates. These calculations help in determining the rate-determining step and understanding how substituents on the aromatic ring, such as the fluorine atoms and the methyl group in this compound, might influence the reaction energetics through electronic and steric effects.

The choice of solvent can dramatically alter the course and rate of a chemical reaction. nih.gov Computational models are crucial for simulating these solvent effects. Solvents can influence reactions by stabilizing or destabilizing reactants, transition states, and products to different extents. nih.gov For example, polar solvents might favor reactions that proceed through charged intermediates or transition states. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), are known to have a remarkable effect on certain reactions, including C-H activation, due to their unique properties like high polarity and strong hydrogen-bonding ability. rsc.org

Simulations of reaction mechanisms in different solvents allow for the calculation of activation energies and reaction enthalpies, providing a quantitative measure of the solvent's impact. For a hypothetical reaction of this compound, one could expect that the reaction pathway and kinetics would vary significantly between non-polar, polar aprotic, and polar protic solvents.

Detailed Research Findings

Computational studies on related benzyl alcohol derivatives have provided significant insights. For example, DFT studies on the oxidation of benzyl alcohol have shown that the reaction can proceed through different pathways, and the presence of a catalyst can significantly lower the activation barriers. mdpi.com In the context of this compound, the electron-withdrawing nature of the two fluorine atoms would likely influence the reactivity of the benzylic alcohol group.

Furthermore, studies on the reactions of benzyl fluorides, which are structurally related, have utilized computational methods to probe the nature of the transition states in substitution reactions. nih.govbeilstein-journals.org These studies have investigated whether reactions proceed via an SN1 (dissociative) or SN2 (associative) mechanism, a question that is also pertinent to reactions of this compound. The interplay of the solvent and the electronic nature of the substituted ring is critical in determining the favored mechanistic pathway.

A theoretical study on the oligomerization of 3,5-dimethylbenzyl alcohol, a compound with a similar substitution pattern, employed computational analysis to rationalize the formation of the observed products. mdpi.com This highlights the capability of theoretical chemistry to explain complex reaction outcomes and guide synthetic efforts.

The following interactive table illustrates the type of data that would be generated from a computational study on the solvent effects for a hypothetical reaction of this compound. The values are representative and based on general principles observed in computational studies of related benzyl alcohol reactions.

Table 1: Hypothetical Activation Energies for a Reaction of this compound in Various Solvents

SolventDielectric Constant (ε)Activation Energy (kcal/mol)
Hexane1.925.8
Dichloromethane (B109758)9.122.5
Acetone2120.1
Acetonitrile37.519.5
Water80.118.2

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected trend of decreasing activation energy with increasing solvent polarity for a reaction involving a polar transition state.

Synthesis and Investigation of 3,5 Difluoro 4 Methylbenzyl Alcohol Derivatives and Analogues

Design Principles for Novel Fluorinated Benzyl (B1604629) Alcohol Derivatives

Positional Isomers and Regioisomeric Studies

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. In the context of substituted benzyl alcohols, positional isomers are compounds where the functional groups are attached to different positions on the benzene (B151609) ring. vedantu.com For example, benzyl alcohol and cresols (methylphenols) are isomers with the molecular formula C₇H₈O. quora.com While they can be considered positional isomers based on the location of the substituents on the one-carbon side chain versus the ring, their distinct chemical properties lead them to be classified as functional isomers. vedantu.comstackexchange.com The hydroxyl group in benzyl alcohol is attached to a benzylic carbon, rendering it an aromatic alcohol, whereas in cresol, the hydroxyl group is directly attached to the aromatic ring, making it a phenol. quora.com

This distinction is critical and is reflected in their chemical reactivity and acidity (pKa). Phenols are significantly more acidic than alcohols due to the resonance stabilization of the resulting phenoxide ion. This highlights the importance of regioisomeric studies, which examine how the specific placement of substituents dramatically alters molecular properties.

CompoundFunctional GrouppKa
Benzyl alcoholAlcohol15.4 stackexchange.com
o-CresolPhenol10.3 stackexchange.com

This table illustrates the significant difference in acidity between a benzyl alcohol and its phenolic positional isomer.

For fluorinated benzyl alcohols, moving the fluorine atoms to different positions on the ring would create a series of positional isomers, each with a unique electronic environment and, consequently, distinct properties. The placement of electron-withdrawing fluorine atoms can substantially influence the acidity of the benzylic alcohol. researchgate.net

Modifications at the Benzylic Carbon and Hydroxyl Group

The benzylic position of benzyl alcohols is a reactive site amenable to various chemical transformations. chemistrysteps.com The benzylic carbon and its attached hydroxyl group can be modified to create a diverse range of derivatives.

Oxidation of the Benzylic Carbon: The benzylic alcohol can be selectively oxidized to form the corresponding aldehyde or carboxylic acid. mdpi.com Mild oxidizing agents can convert the benzylic alcohol to an aldehyde, while strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) will typically oxidize a primary benzylic alcohol to a carboxylic acid. chemistrysteps.com This transformation is a fundamental step in organic synthesis for creating versatile intermediates. mdpi.com

Reactions of the Hydroxyl Group: The hydroxyl group itself can be derivatized in several ways. It can be converted into an ether or an ester, or it can be substituted by other functional groups. For instance, electrochemical methods have been developed for the direct substitution of the benzylic hydroxyl group with a carboxyl group in the presence of carbon dioxide. researchgate.net Furthermore, under certain conditions, the hydroxyl group can be replaced by a halogen, such as fluorine, using reagents like DAST (diethylaminosulfur trifluoride). beilstein-journals.org These modifications alter the molecule's polarity, hydrogen bonding capability, and reactivity.

Synthesis and Characterization of Related Compounds

The investigation of 3,5-Difluoro-4-methylbenzyl alcohol extends to the synthesis of structurally related compounds, such as fluorinated benzophenones and phenylboronic acids, which serve as important building blocks and synthons in organic chemistry.

Synthesis of Fluorinated Benzophenones

Fluorinated benzophenones are valuable motifs in bioactive compounds and materials science. mq.edu.au Several synthetic strategies exist for their preparation.

One common method involves the Friedel-Crafts acylation , where a fluorinated benzene derivative reacts with a benzoyl chloride in the presence of a Lewis acid catalyst. rawdatalibrary.net

Another route proceeds through a Grignard reaction . For example, bis(2,4,5-trifluorophenyl)methanone can be synthesized by treating 2,4,5-trifluorobenzaldehyde (B50696) with a Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene. The resulting benzyl alcohol intermediate is then oxidized to the target benzophenone. nih.govacs.org

A more advanced method utilizes iterative nucleophilic aromatic substitution (SₙAr) on highly fluorinated precursors. This approach allows for the sequential and selective replacement of fluorine atoms with various nucleophiles (e.g., hydroxides, methoxides, amines), yielding a wide array of symmetrical and asymmetrical fluorinated benzophenones. acs.org

Preparation of Fluorinated Phenylboronic Acid Derivatives

Fluorinated phenylboronic acids and their derivatives are versatile reagents, particularly in Suzuki-Miyaura cross-coupling reactions. researchgate.nettandfonline.com Their synthesis can be achieved through several pathways.

A traditional method involves the reaction of a fluorinated aryl Grignard reagent with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis to yield the phenylboronic acid. google.com

More modern approaches include the palladium-catalyzed fluorination of arylboronic acid derivatives. This method provides an operationally simple route to aryl fluorides from readily available arylboronic acids or their pinacol (B44631) esters. harvard.edu The mechanism is thought to proceed via a single-electron-transfer pathway involving a Pd(III) intermediate. harvard.edu The ability to use various arylboron reagents makes this a highly practical and scalable method. harvard.edu

Structure-Reactivity and Structure-Property Relationships in Derivatives

The introduction of fluorine and other structural modifications to the benzyl alcohol scaffold leads to predictable changes in the molecule's reactivity and properties.

The high electronegativity of fluorine significantly impacts the electronic nature of the aromatic ring. This inductive effect increases the acidity (lowers the pKa) of the benzylic alcohol and any other acidic protons in the molecule. researchgate.net For instance, studies on fluorinated phenylboronic acids show that increasing the number of fluorine substituents generally leads to an increase in acidity. mdpi.com

Fluorination also affects a molecule's lipophilicity, which is a critical parameter for drug design. While the effect can be complex, the substitution of hydrogen with fluorine often alters the molecule's logD₇.₄ value (a measure of lipophilicity at physiological pH). researchgate.netnih.gov

From a reactivity standpoint, the electron-withdrawing nature of fluorine can influence the rates and outcomes of chemical reactions. In nucleophilic aromatic substitution, fluorine atoms can act as leaving groups, as seen in the synthesis of fluorinated benzophenones. acs.org Conversely, the strength of the C-F bond often imparts high thermal and chemical stability to the molecule. mdpi.com

Chiral Derivatives and Enantioselective Synthesis

The introduction of chirality into molecules is a critical aspect of modern drug discovery and development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. For derivatives of this compound, the stereocenter is typically at the benzylic carbon when it is substituted with a group other than a hydrogen atom, transforming it into a chiral center. The synthesis of enantiomerically enriched or pure chiral derivatives of this compound can be approached through several established strategies, including the enantioselective reduction of a corresponding prochiral ketone, the kinetic resolution of the racemic alcohol, and the separation of diastereomeric derivatives.

A common and effective method for producing chiral benzylic alcohols is the asymmetric reduction of the corresponding prochiral ketone. In the case of creating a chiral analog of this compound, such as 1-(3,5-difluoro-4-methylphenyl)ethanol, the corresponding ketone, 3',5'-difluoro-4'-methylacetophenone, would be the starting material. This method benefits from a wide array of well-established catalysts and reagents that can achieve high enantioselectivity.

Another powerful technique for obtaining enantiomerically pure alcohols is kinetic resolution. This method relies on the differential rate of reaction of the two enantiomers of a racemic mixture with a chiral catalyst or reagent. One enantiomer reacts faster and is converted into a new product, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess. Enzymatic resolutions, often employing lipases, are a common choice for the kinetic resolution of racemic benzyl alcohols due to their high selectivity and mild reaction conditions.

Furthermore, chiral derivatization offers a classical yet reliable method for the separation of enantiomers. In this approach, the racemic alcohol is reacted with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by standard chromatographic or crystallization techniques. Subsequent removal of the chiral auxiliary from the separated diastereomers yields the individual enantiomers of the original alcohol. A variety of chiral derivatizing agents are available for this purpose, with Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its analogs being prominent examples for the derivatization of alcohols. wikipedia.org

Applications of 3,5 Difluoro 4 Methylbenzyl Alcohol in Advanced Synthesis

Building Block in Organic Synthesis

As a functionalized aromatic compound, 3,5-Difluoro-4-methylbenzyl alcohol is a versatile starting material and intermediate in the construction of more elaborate molecular architectures.

The presence of fluorine atoms in organic compounds can significantly alter their physical, chemical, and biological properties. The introduction of fluorine is a key strategy for medicinal chemists to enhance metabolic stability, binding affinity, and lipophilicity. nih.gov Compounds like this compound are valuable because they provide a pre-fluorinated aromatic ring that can be incorporated into a larger target molecule. Its structural relative, 3,5-Difluoro-4-methylaniline, is noted for its role as a building block in the synthesis of various pharmaceuticals and organic materials. Similarly, this compound serves as a key intermediate for creating complex organic molecules where the specific difluoro-methyl-phenyl motif is desired for its electronic and steric properties. The alcohol moiety can be easily converted into other functional groups, such as halides, ethers, esters, or amines, providing numerous pathways for further synthetic elaboration.

Modern organic synthesis increasingly relies on cascade and multi-component reactions (MCRs) to build molecular complexity in a single step, enhancing efficiency and reducing waste. rsc.orgrsc.org The benzyl (B1604629) alcohol group is a versatile functional handle in these complex transformations. Research has demonstrated that an ortho-benzyl alcohol can act as a directing group to facilitate a cascade reaction for synthesizing structurally diverse heterocyclic compounds. researchgate.net The hydroxyl group in this compound can similarly participate in or direct such tandem sequences. Furthermore, MCRs often combine several simple starting materials in one pot to form a complex product. rsc.org This alcohol can serve as one of the key components in such reactions, allowing for the rapid generation of libraries of novel, highly functionalized, and fluorinated compounds for screening and development.

Role in the Synthesis of Bioactive Molecules and Pharmacophores

The unique substitution pattern of this compound makes it an attractive component for designing new bioactive molecules and pharmacophores, which are the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity.

A molecular scaffold is the core structure of a molecule to which various functional groups are attached. In drug discovery, "scaffold hopping" is a common strategy where a known bioactive core is replaced with a structurally different one to improve properties or find novel intellectual property. niper.gov.in Fluorinated scaffolds are of particular interest. For instance, a novel 4,4-difluoropiperidine (B1302736) scaffold was recently developed to create highly selective antagonists for the dopamine (B1211576) D4 receptor, highlighting the value of such fluorinated cores as tool compounds in biomedical research. nih.gov

In a similar vein, the 3,5-difluoro-4-methylphenyl group derived from the corresponding benzyl alcohol can serve as a foundational scaffold. By analogy, a study on novel fungicides identified 3,5-dichlorobenzyl alcohol as a highly active fragment. nih.gov This suggests that the 3,5-dihalogenated benzyl motif is a promising pharmacophore. Therefore, this compound provides a scaffold that can be elaborated to explore new drug candidates, with the fluorine atoms serving to modulate the molecule's interaction with biological targets.

Structural Feature of this compoundApplication in SynthesisRationaleRelevant Field
Hydroxyl (-OH) GroupDirecting Group / Reaction SiteEnables participation in cascade reactions and allows for conversion to other functional groups. researchgate.netOrganic Synthesis, Medicinal Chemistry
3,5-Difluoro SubstitutionProperty ModulationEnhances metabolic stability, binding affinity, and lipophilicity of target molecules. nih.govDrug Discovery, API Synthesis
Entire Phenyl MoietyMolecular ScaffoldServes as a core structure for building new bioactive molecules and pharmacophores. niper.gov.innih.govDrug Discovery, Materials Science

The incorporation of fluorine is a highly successful strategy in pharmaceutical development. Over the past several decades, the number of approved fluorine-containing drugs has steadily increased, and they now represent a significant portion of all pharmaceuticals. nih.gov In 2019, for example, 41% of the new small-molecule drugs approved by the U.S. FDA were fluoro-pharmaceuticals. nih.gov These drugs are used to treat a wide range of conditions, including infections, cancer, and inflammatory diseases. nih.gov

Given this trend, precursors that can efficiently introduce fluorinated moieties are in high demand. This compound is a prime example of such a precursor. It provides a ready-made difluorinated aromatic ring, which can be integrated into a drug candidate's structure. Its use streamlines the synthesis of complex fluorine-containing APIs by avoiding the often harsh or low-yielding fluorination steps that might otherwise be required late in a synthetic sequence.

Application in Materials Science

Beyond pharmaceuticals, functionalized benzyl alcohols are also precursors to advanced materials. Research has shown that substituted benzyl alcohols, such as 3,5-dimethyl benzyl alcohol, can undergo acid-catalyzed oligomerization to produce fused aromatic hydrocarbons like tetramethylanthracene. researchgate.net These resulting anthracene (B1667546) structures possess interesting photo and electrochemical properties. researchgate.net

Following this precedent, this compound is a promising candidate for the synthesis of novel fluorinated organic materials. An analogous oligomerization reaction could produce fluorinated polycyclic aromatic hydrocarbons (PAHs) or other polymers. The inclusion of fluorine atoms in the final material's structure would be expected to significantly influence its electronic properties, thermal stability, and solid-state packing, making such materials of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Monomer or Intermediate for Fluoropolymer Synthesis

While direct evidence of this compound's use as a monomer is not prevalent in existing literature, its structure is analogous to other fluorinated benzyl alcohols utilized in polymer science. For instance, compounds like 3,5-Difluorobenzyl alcohol are known to be incorporated into polymer structures to enhance properties such as thermal stability and chemical resistance. The presence of fluorine atoms in the polymer backbone can significantly alter the material's characteristics.

Theoretically, this compound could be polymerized through the hydroxyl group to form polyethers or polyesters. The resulting polymers would be expected to exhibit properties influenced by the fluorine and methyl groups on the phenyl ring, such as modified solubility, dielectric constant, and thermal degradation profiles.

Components in Electronic Materials and Advanced Functional Materials

Fluorinated aromatic compounds are of significant interest in the field of electronic and functional materials due to their unique electronic properties. The high electronegativity of fluorine can influence the electron density of the aromatic ring, which is a critical factor in the design of materials for organic electronics.

Although specific applications for this compound in this domain are not widely documented, related fluorinated molecules serve as building blocks for:

Liquid Crystals: The polarity and structural anisotropy introduced by fluorine atoms can be beneficial in the design of liquid crystal molecules.

Organic Light-Emitting Diodes (OLEDs): Fluorinated intermediates are often used in the synthesis of host and emitter materials for OLEDs to tune the energy levels and improve device efficiency and lifetime.

Dielectric Materials: The introduction of fluorine can lower the dielectric constant of polymers, making them suitable for use as insulators in microelectronics.

The specific substitution pattern of this compound could offer precise control over the electronic and physical properties of resulting functional materials.

Use in Agrochemical and Specialty Chemical Development

In the agrochemical sector, the introduction of fluorine atoms into a molecule is a common strategy to enhance biological activity and metabolic stability. A closely related compound, 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol , serves as a key intermediate in the synthesis of the pyrethroid insecticide, tefluthrin (B143116). This established application underscores the value of fluorinated and methylated benzyl alcohol structures in creating potent agrochemicals.

The synthesis of tefluthrin from its tetrafluorinated precursor involves the reaction of the alcohol with a cyclopropanecarbonyl chloride. A similar synthetic route could theoretically be employed with this compound to produce novel pesticide candidates. The specific fluorine and methyl substitution pattern would be expected to modulate the insecticidal activity, spectrum, and environmental persistence of the resulting compounds.

As a specialty chemical, this compound serves as a versatile building block. Its difluorinated methylphenyl structure can be incorporated into larger, more complex molecules, making it a valuable starting material for the synthesis of pharmaceuticals and other high-value chemical products where precise fluorine substitution is required to achieve desired biological or material properties.

Q & A

Q. Q1. What are the standard laboratory protocols for synthesizing 3,5-Difluoro-4-methylbenzyl alcohol?

A1. A common approach involves the reduction of a substituted benzaldehyde precursor. For example, substituted benzaldehydes (e.g., 3,5-difluoro-4-methylbenzaldehyde) can be reduced using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) under controlled temperatures (0–25°C), followed by reflux and purification via recrystallization . Alternative methods include catalytic hydrogenation or enzymatic reduction for improved selectivity. Reaction progress is monitored by thin-layer chromatography (TLC) or NMR spectroscopy.

Advanced Synthesis

Q. Q2. How can regioselectivity challenges be addressed during the synthesis of derivatives like 3,5-Difluoro-4-methylbenzyl ethers?

A2. Regioselectivity in etherification or esterification can be enhanced using protecting groups (e.g., silyl ethers) for the hydroxyl group. For instance, tert-butyldimethylsilyl (TBS) protection prior to introducing electrophilic substituents minimizes side reactions . Transition metal catalysts (e.g., Pd/Cu systems) may also improve cross-coupling efficiency in aryl-ether formation. Post-reaction deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group .

Structural Characterization

Q. Q3. Which analytical techniques are critical for confirming the molecular structure of this compound?

A3. Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to identify fluorine-induced splitting patterns and methyl/hydroxyl proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z 144.12 for C₈H₈F₂O) .
  • Infrared (IR) Spectroscopy : O-H stretching (~3200–3600 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
    X-ray crystallography is recommended for resolving stereochemical ambiguities .

Reactivity and Stability

Q. Q4. How do fluorine and methyl substituents influence the stability and reactivity of this compound?

A4. The electron-withdrawing fluorine atoms increase the acidity of the hydroxyl group (pKa ~10–12), favoring deprotonation in basic conditions. The methyl group introduces steric hindrance, slowing nucleophilic substitution at the benzyl position . Oxidation to 3,5-difluoro-4-methylbenzaldehyde is feasible using mild oxidants (e.g., Dess-Martin periodinane) . Stability studies (TGA/DSC) are advised to assess thermal decomposition .

Data Contradictions

Q. Q5. How should researchers resolve discrepancies in reported physical properties (e.g., melting points) for this compound?

A5. Cross-reference authoritative databases (e.g., NIST Chemistry WebBook , PubChem ) and validate purity via HPLC or elemental analysis. Contradictions often arise from impurities or polymorphic forms. For example, reported melting points may vary due to residual solvents; recrystallization from anhydrous ethanol is recommended .

Biological Activity Assessment

Q. Q6. What methodologies are suitable for evaluating the enzyme inhibitory potential of this compound?

A6. Use in vitro assays such as:

  • Enzyme Kinetics : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., for hydrolases) .
  • Molecular Docking : Compare binding affinity with structural analogs (e.g., salicylic acid derivatives) using AutoDock Vina .
  • Cell-Based Assays : Assess cytotoxicity (MTT assay) and anti-inflammatory activity (COX-2 inhibition) .

Safety and Handling

Q. Q7. What safety protocols are essential for handling this compound?

A7. Key precautions:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential volatility and respiratory irritation .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
    Consult SDS sheets for fluorinated alcohols and dispose of waste via halogen-specific protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Difluoro-4-methylbenzyl alcohol
Reactant of Route 2
3,5-Difluoro-4-methylbenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.